4,5-Dichloro-2-methylphenylboronic acid
Overview
Description
4,5-Dichloro-2-methylphenylboronic acid (DCMPA) is an important boronic acid derivative which has been extensively studied and applied in scientific research due to its unique chemical and physical properties. DCMPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In particular, DCMPA has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Suzuki–Miyaura Coupling
- Application Summary: Boronic acids, including 2-methylphenylboronic acid, are widely used in Suzuki–Miyaura (SM) cross-coupling, a popular method for forming carbon-carbon bonds. This reaction is known for its mild and functional group tolerant reaction conditions, and the use of stable, readily prepared, and generally environmentally benign organoboron reagents .
- Results or Outcomes: A kinetic analysis of a competition conducted between two boronic acids demonstrated experimentally that the boronic acid was the most reactive species. Even when the proportion of one boronic acid was very small in comparison to the other, the product contained the labelled ring during the initial stages of reaction .
Palladium-Catalyzed Direct Arylation
- Application Summary: Boronic acids are used in palladium-catalyzed direct arylation reactions. This method allows for the direct introduction of an aryl group to a substrate without the need for pre-functionalization .
- Methods of Application: The reaction typically involves the use of a palladium catalyst, a boronic acid as the aryl source, and a suitable substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the substrate .
- Results or Outcomes: This method has been used to synthesize a wide range of arylated products. The reaction conditions are generally mild and tolerate a variety of functional groups .
Palladium-Catalyzed Direct Arylation
- Application Summary: Boronic acids are used in palladium-catalyzed direct arylation reactions. This method allows for the direct introduction of an aryl group to a substrate without the need for pre-functionalization .
- Methods of Application: The reaction typically involves the use of a palladium catalyst, a boronic acid as the aryl source, and a suitable substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the substrate .
- Results or Outcomes: This method has been used to synthesize a wide range of arylated products. The reaction conditions are generally mild and tolerate a variety of functional groups .
properties
IUPAC Name |
(4,5-dichloro-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUVOHTOREJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.